N-Methylisopropylamine
Overview
Description
N-Methylisopropylamine is a chemical compound that is structurally related to amines, which are derivatives of ammonia with one or more alkyl or aryl groups replacing hydrogen atoms. While the provided papers do not directly discuss N-Methylisopropylamine, they do provide insights into similar compounds and their reactivity, synthesis, and molecular structures, which can be extrapolated to understand N-Methylisopropylamine.
Synthesis Analysis
The synthesis of related amines often involves reductive amination processes, as described in the synthesis of N-Methyl- and N-Alkylamines using cobalt oxide nanoparticles . This method starts from nitroarenes or amines and uses formic acid as a reducing agent. Another synthesis approach involves the ring opening of chiral oxaziridines by nitrogen-containing nucleophiles, which can yield N-hydroxy-alpha-L-amino acid methyl esters . Although these methods are not specific to N-Methylisopropylamine, similar strategies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of amines is crucial in determining their reactivity and physical properties. For instance, the molecular structure of N-methyldisilylamine has been determined by electron diffraction, revealing a coplanar arrangement of heavy atoms and specific bond lengths . While this is not N-Methylisopropylamine, the method and structural considerations are relevant. Additionally, the stereodynamics of N-isopropyl-N-methylpropargylamine have been studied using dynamic NMR, indicating a preference for certain conformations . These findings highlight the importance of molecular structure in understanding the behavior of amines.
Chemical Reactions Analysis
Amines can participate in various chemical reactions, such as the formation of borane adducts for hydroborations . The reactivity of these compounds is influenced by their molecular structure and the substituents on the nitrogen atom. For example, N,N-Diisopropyl-N-isobutylamine forms a highly reactive trialkylamine-borane reagent . Similarly, N-Methylisopropylamine could be expected to engage in reactions characteristic of secondary amines, such as alkylation or acylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of amines are influenced by their molecular structure and substituents. For example, the volatility of isopropylamine makes it an ideal amino donor for reductive amination reactions catalyzed by ω-transaminase . The steric effects of substituents on the nitrogen atom can also affect the central nervous system activity of analogs of 3,4-methylenedioxyphenylisopropylamine . These properties are essential for understanding the behavior and potential applications of N-Methylisopropylamine in various contexts.
Scientific Research Applications
Synthesis and Functionalization of Amines
N-Methylisopropylamine is crucial in the synthesis and functionalization of amines. The development of convenient methods for the synthesis of N-methyl- and N-alkylamines is of significant scientific interest due to their extensive use in academic research and industrial production. Notably, these structural motifs are found in a large number of life-science molecules and play vital roles in regulating their activities. A notable method involves the expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of various N-methyl- and N-alkylamines (Senthamarai et al., 2018).
Methanol Synthesis
N-Methylisopropylamine plays a role in the methanol synthesis process. Research has shown that the major pathway for isopropylamine methylation in methanol synthesis using a CuZnO catalyst is by the reaction of isopropylamine with a methanol precursor, rather than with the product methanol itself. This finding helps in understanding the reaction mechanisms involved in methanol synthesis and the role of different intermediates in the process (Vedage et al., 1985).
Chemical Analysis of Decontamination Solutions
N-Methylisopropylamine is also involved in the chemical analysis of solutions used for decontaminating chemical warfare agents. The detailed chemical analysis of decontamination solutions, especially after the decontamination of the chemical warfare agent VX, confirmed the formation of N,N-diisopropylformamide and N,N-diisopropylamine. This type of analysis is crucial for supporting verification and forensic attribution in situations involving chemical warfare agents (Hopkins et al., 2014).
Development of Aminoboronic Acid Ferrocene Derivatives
The compound N,N‘-Diisopropylferrocenecarboxamide, which is closely related to N-Methylisopropylamine, has been used in the synthesis of planar chiral bifunctional ferrocene derivatives. These derivatives are significant for their potential applications in asymmetric synthesis and catalysis, and their development showcases the versatility of ferrocene-based compounds in creating complex molecular architectures (Batsanov et al., 2007).
Safety And Hazards
properties
IUPAC Name |
N-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-4(2)5-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFGWHUWQXTGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871098 | |
Record name | N-Methylisopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylisopropylamine | |
CAS RN |
4747-21-1 | |
Record name | Methylisopropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4747-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylisopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylisopropylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylisopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylisopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLISOPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3OL90426G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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